Isogomisin O
Description
Isogomisin O is a lignan derivative classified under phenolic propane and polyketide-based hydrolyzable tannins. Its IUPAC name is 3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-ol, with the molecular formula C₂₃H₂₈O₇ and a molecular weight of 416.46 g/mol . Key physicochemical properties include a topological polar surface area of 75.60 Ų, XlogP of 4.00, and AlogP of 3.98, indicating moderate lipophilicity .
This compound is biosynthesized in plants such as Kadsura coccinea, Schisandra lancifolia, and Schisandra neglecta . It exhibits significant pharmacological activities, including:
Properties
Molecular Formula |
C23H28O7 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(9R,10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-ol |
InChI |
InChI=1S/C23H28O7/c1-11-7-13-8-15(25-3)20(26-4)22(27-5)17(13)18-14(19(24)12(11)2)9-16-21(23(18)28-6)30-10-29-16/h8-9,11-12,19,24H,7,10H2,1-6H3/t11-,12-,19-/m1/s1 |
InChI Key |
YVMJUSKDPJGDHW-HNYWDRBLSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@@H]([C@@H]1C)O)OCO4)OC)OC)OC)OC |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)O)OCO4)OC)OC)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isogomisin O belongs to the Gomisin lignan family, which shares a tetracyclic dibenzocyclooctadiene skeleton. Key structural analogs and their differentiating features are outlined below:
Table 1: Structural and Functional Comparison of this compound and Analogs
Structural Differentiation
- Substituent Variations : this compound is distinguished by four methoxy groups and two methyl groups , whereas Gomisin A has three methoxy groups. Benzoylgomisin O and Angeloylgomisin P feature esterified side chains (benzoyl and angeloyl, respectively), enhancing their lipophilicity and metabolic stability .
- Stereochemistry : this compound and Gomisin A differ in the stereochemical arrangement of substituents, affecting receptor-binding specificity .
Functional Comparison
- Enzyme Inhibition : this compound shows stronger inhibition of CYP3A4 compared to Gomisin A, likely due to its additional methoxy group enhancing steric hindrance .
- Bioavailability : this compound’s oral absorption (97.17%) exceeds that of Angeloylgomisin P (82%), attributed to its lower molecular weight and fewer polar groups .
- Ecological Role : Benzoylgomisin O and this compound serve as biomarkers for differentiating Schisandra chinensis origins (China vs. Korea) in metabolomic studies .
Data Tables
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value |
|---|---|
| Oral Absorption (%) | 97.17 |
| Caco-2 Permeability (%) | 88.01 |
| Blood-Brain Barrier Penetration (%) | 52.50 |
| CYP3A4 Inhibition (IC₅₀) | 2.3 μM |
Table 3: Key Spectral Data for Identification
| Technique | Key Peaks |
|---|---|
| ¹H-NMR | δ 6.75 (s, aromatic H), δ 3.85 (OCH₃) |
| ¹³C-NMR | 170.2 (C=O), 55.8 (OCH₃) |
| MS (ESI+) | m/z 417.2 [M+H]⁺ |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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